Bicuculline methochloride

Descripción general

Descripción

Bicuculline methochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H20ClNO6 and its molecular weight is 417.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .

- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .

- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Bicuculline methochloride primarily functions as a GABA A receptor antagonist, blocking the inhibitory action of GABA by binding to the receptor’s ionotropic sites . This interaction prevents the passage of chloride ions across the cell membrane, thereby reducing the inhibitory influence on target neurons . Additionally, this compound can block calcium-activated potassium (SK) channels, further influencing neuronal excitability .

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. By antagonizing GABA A receptors, it disrupts normal inhibitory signaling, leading to increased neuronal excitability and the potential for convulsions . This compound has been shown to block inhibitory postsynaptic potentials in insect neurons and can influence cholinergic receptor activity in certain cell types . The disruption of GABAergic signaling by this compound can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds competitively to the GABA A receptor, preventing GABA from activating the receptor and allowing chloride ions to pass through . This blockade results in decreased inhibitory signaling and increased neuronal excitability . Additionally, this compound can inhibit calcium-activated potassium channels, further modulating neuronal activity . The compound’s ability to block these channels contributes to its overall excitatory effects on neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to induce significant alterations in respiratory parameters when injected into specific brain regions . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can elicit changes in neuronal activity and respiratory responses, with the strength and duration of these effects varying based on the site of injection and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses of the compound can induce convulsions and other adverse effects due to its potent antagonism of GABA A receptors . Studies have shown that this compound can significantly reduce auditory steady-state responses in rats at doses ranging from 1 to 4 mg/kg . The occurrence of convulsions and other toxic effects is consistent with the compound’s pharmacokinetics and its impact on GABAergic signaling .

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic neurotransmission. As a GABA A receptor antagonist, it disrupts the normal inhibitory signaling mediated by GABA . The compound’s interaction with calcium-activated potassium channels also influences metabolic flux and ion homeostasis within neurons . Detailed information on the specific metabolic pathways and enzymes involved in the metabolism of this compound is limited .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target receptors is crucial for its pharmacological effects . Studies have shown that this compound can be effectively delivered to specific brain regions to elicit changes in neuronal activity and respiratory responses . Its distribution within the central nervous system is influenced by factors such as blood-brain barrier permeability and regional blood flow .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptors, the GABA A receptors, which are located on the cell membrane . The compound’s binding to these receptors influences its activity and function within neurons. Additionally, this compound’s interaction with calcium-activated potassium channels can affect its localization and accumulation within specific subcellular compartments .

Actividad Biológica

Bicuculline methochloride is a potent GABA-A receptor antagonist, widely studied for its effects on neurotransmission and synaptic inhibition in the central nervous system. This article presents a comprehensive overview of its biological activity, including binding characteristics, pharmacological effects, and case studies that illustrate its applications in research.

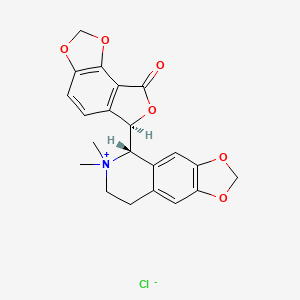

This compound is a quaternary ammonium salt derived from bicuculline, characterized by enhanced water solubility and stability compared to its parent compound. Its chemical structure is defined as follows:

- Chemical Name : [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride

This compound exhibits significant binding affinity for GABA-A receptors. A study characterized its binding to mammalian brain membranes using radiolabeled [3H]this compound. The results indicated:

- Dissociation Constant (KD) : Approximately 30 nM

- Maximum Binding Capacity (Bmax) : About 2 pmol bound/mg of crude mitochondrial plus microsomal membranes

The binding was significantly influenced by the presence of chloride ions, enhancing the displacement of [3H]this compound from the receptor sites. This suggests that this compound selectively labels low-affinity GABA receptor sites and has a higher affinity for antagonists compared to agonists .

Pharmacological Effects

This compound has been shown to effectively antagonize the inhibitory effects of GABA in various experimental settings:

- Convulsant Activity : When administered intracisternally, bicuculline methiodide (a related compound) was found to be a more potent convulsant than bicuculline itself. This highlights the compound's role in modulating excitatory and inhibitory balance in the brain .

- Auditory Processing : Research demonstrated that this compound significantly alters auditory steady-state responses (ASSRs) in rats. Doses of 2 and 4 mg/kg resulted in decreased gamma power at specific frequencies, indicating its impact on auditory processing and neural oscillations .

- Neurochemical Studies : this compound has been instrumental in studying synaptic transmission mediated by GABA. It selectively reduces GABA's inhibitory effects without significantly affecting other neurotransmitters like glycine or noradrenaline .

Case Studies

Several studies have utilized this compound to elucidate its biological effects:

- Study on Synaptic Inhibition : A study explored how this compound affects synaptic inhibition in the mammalian central nervous system. Results indicated a selective reduction of GABA-mediated inhibition, providing insights into its potential therapeutic applications for conditions characterized by excessive inhibition .

- GABAergic Antagonism : In a pharmacological analysis involving various GABA analogs, this compound was shown to enhance retention in aversively motivated tasks when administered post-training, suggesting potential implications for memory and learning processes .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Structure | Quaternary ammonium salt |

| KD (Binding Affinity) | 30 nM |

| Bmax (Binding Capacity) | 2 pmol/mg |

| Pharmacological Effects | Antagonizes GABA effects |

| Convulsant Potency | Higher than bicuculline |

| Impact on Auditory Responses | Decreases gamma power |

Aplicaciones Científicas De Investigación

Neuropharmacological Studies

Bicuculline methochloride is widely utilized in pharmacological research to investigate the mechanisms of GABAergic inhibition in the brain. Its ability to block GABA(A) receptors allows researchers to study the effects of reduced inhibitory neurotransmission on various physiological and pathological conditions.

- Convulsant Properties : The compound induces clonic-tonic convulsions in animal models, making it a valuable tool for studying seizure mechanisms and the pharmacological effects of anticonvulsants . For instance, studies have shown that this compound can be used to model seizure disorders, providing insights into potential therapeutic interventions.

- Behavioral Studies : Research indicates that this compound can affect anxiety and cognitive functions in animal models. For instance, a study demonstrated that treatment with bicuculline improved spatial learning and memory in hyperammonemic rats by modulating neuroinflammation and glutamatergic neurotransmission .

Neurobiological Research

This compound serves as an important reagent in neurobiological studies, particularly those focusing on GABA receptor dynamics.

- Binding Studies : The binding characteristics of [3H]this compound have been explored to understand its interactions with GABA receptors. Research has shown that it binds to low-affinity sites on GABA receptors, providing a means to differentiate between various receptor states and affinities . This has implications for understanding receptor pharmacology and the development of new drugs targeting these pathways.

- Electrophysiological Effects : The compound has been used in electrophysiological experiments to assess its impact on synaptic transmission. For example, this compound has been shown to selectively reduce the inhibitory effects of GABA without affecting other neurotransmitters like glycine or noradrenaline . This specificity makes it a critical agent for dissecting inhibitory signaling pathways in neuronal circuits.

Potential Therapeutic Applications

While this compound is primarily used in research settings, its properties suggest potential therapeutic avenues worth exploring:

- Neuroinflammation : Given its effects on neuroinflammation observed in hyperammonemic models, there may be implications for treating conditions associated with cognitive impairment linked to liver disease . Further studies could elucidate whether this compound can mitigate cognitive decline in clinical populations suffering from similar conditions.

- Cholinergic System Interaction : The compound's influence on other neurotransmitter systems, such as the cholinergic system, opens up additional research pathways that could lead to novel therapeutic strategies for neurological disorders characterized by dysregulated neurotransmission .

Comparative Stability and Solubility

This compound is noted for its enhanced stability at physiological pH compared to its parent compound bicuculline, as well as greater water solubility. This property facilitates its use in biological assays and enhances its applicability in various experimental conditions .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | Induces convulsions; models seizure disorders; affects anxiety and cognitive functions |

| Neurobiology | Binds selectively to low-affinity GABA receptor sites; reduces GABA's inhibitory effects |

| Potential Therapeutics | May mitigate cognitive decline linked to neuroinflammation; influences cholinergic signaling |

| Stability and Solubility | More stable and soluble than bicuculline; beneficial for biological assays |

Propiedades

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of bicuculline methochloride?

A1: this compound acts as a competitive antagonist at GABAA receptors. [, , , , , , ]

Q2: How does this compound exert its antagonistic effect on GABAA receptors?

A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]

Q3: What are the downstream effects of this compound binding to GABAA receptors?

A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]

Q4: Does this compound affect glycine receptors?

A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]

Q5: Does this compound affect the binding of other ligands to the GABAA receptor complex?

A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)

Q7: Is there spectroscopic data available for this compound?

A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.

Q8: How stable is this compound under various conditions?

A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q9: What are the recommended storage conditions for this compound?

A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.

Q10: Does this compound possess any catalytic properties?

A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.

Q11: Have computational methods been used to study this compound and its interactions with GABAA receptors?

A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.

Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?

A12: The provided research articles do not discuss specific formulation strategies for BMC.

Q13: What are the SHE regulations regarding the use and handling of this compound?

A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.

Q15: What in vitro and in vivo models have been used to study the effects of this compound?

A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:

Q16: Can this compound cross the blood-brain barrier?

A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.